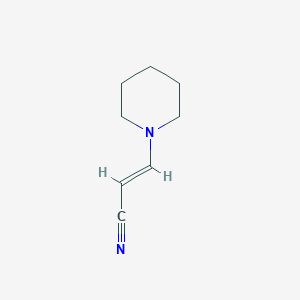







|
REACTION_CXSMILES
|
[Na].O[CH:3]=[CH:4][C:5]#[N:6].Cl.C(N(CC)CC)C.[NH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1>C(O)C>[N:15]1([CH:3]=[CH:4][C:5]#[N:6])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:0.1,2.3,^1:0|
|


|
Name
|
sodium 3-hydroxyacrylonitrile
|
|
Quantity
|
30.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na].OC=CC#N
|
|
Name
|
|
|
Quantity
|
41.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
21.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
3-piperidinoacrylonitrile
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCC1)C=CC#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |